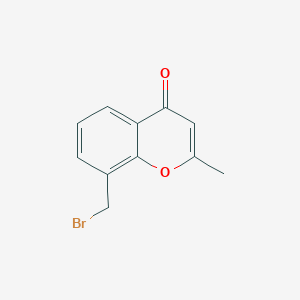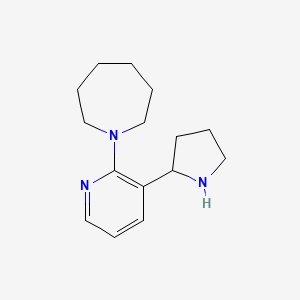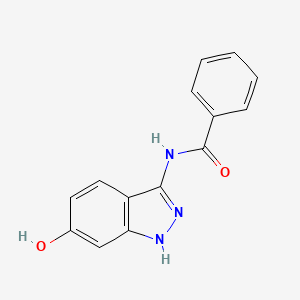
n-(6-Hydroxy-1h-indazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Hydroxy-1H-indazol-3-yl)benzamide: is a chemical compound that belongs to the class of indazole derivatives Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as copper(II) acetate in dimethyl sulfoxide under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to achieve efficient synthesis with minimal byproducts .
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Hydroxy-1H-indazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Hydroxy-1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-Indazole: A basic indazole structure without additional functional groups.
2H-Indazole: Another tautomeric form of indazole.
N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide: A similar compound with a pyridine substituent.
Uniqueness: N-(6-Hydroxy-1H-indazol-3-yl)benzamide is unique due to the presence of both the hydroxy group and the benzamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that may not be achievable with other indazole derivatives.
Propiedades
Número CAS |
511225-25-5 |
|---|---|
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
N-(6-hydroxy-1H-indazol-3-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2/c18-10-6-7-11-12(8-10)16-17-13(11)15-14(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,17,19) |
Clave InChI |
MIKZNSYPCWKOFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


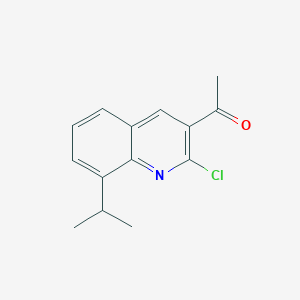
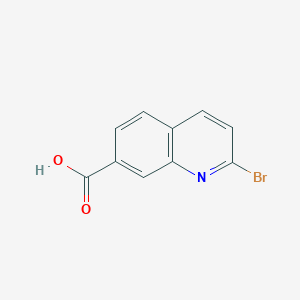

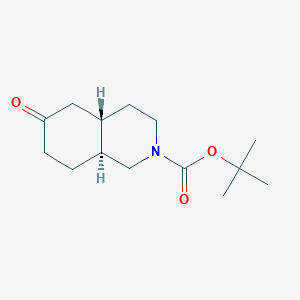
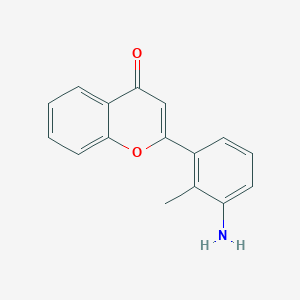


![2-(p-Tolyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11866292.png)
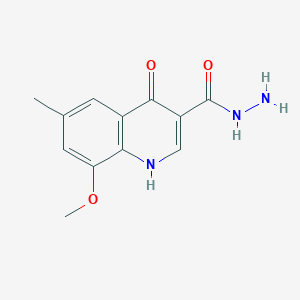
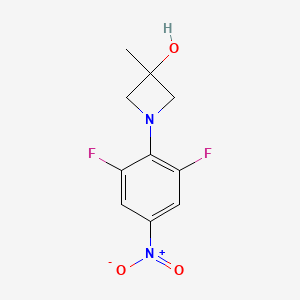
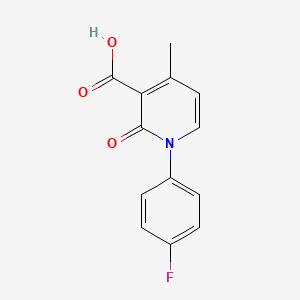
![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)
